2-[2-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a carbazole moiety linked to a piperazine ring through an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multi-step organic reactions. One common route starts with the alkylation of 9-ethylcarbazole with a suitable halomethyl derivative to introduce the piperazine moiety. This is followed by the reaction with ethoxyethanol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the carbazole moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyethanol chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring or the ethoxyethanol chain .
Scientific Research Applications
2-[2-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with molecular targets such as receptors or enzymes. The carbazole moiety can intercalate with DNA, while the piperazine ring can interact with various proteins, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Properties
IUPAC Name |
2-[2-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-2-26-22-6-4-3-5-20(22)21-17-19(7-8-23(21)26)18-25-11-9-24(10-12-25)13-15-28-16-14-27/h3-8,17,27H,2,9-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDFKFYYVJMOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CCOCCO)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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